molecular formula C15H15F3N2OS B2354372 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide CAS No. 476292-57-6

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B2354372
CAS No.: 476292-57-6
M. Wt: 328.35
InChI Key: MWRWBUHVVJIAIM-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide features a thiazole core substituted with a 3-(trifluoromethyl)benzyl group at the 5-position and a 2-methylpropanamide moiety at the 2-position. Its molecular formula is C₁₆H₁₆F₃N₂OS, with a molecular weight of 356.37 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole ring contributes to π-stacking interactions in biological systems .

Synthesis: The compound is synthesized via a convergent route (Scheme 1, ):

Core Formation: Reaction of 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in aqueous Na₂CO₃ yields 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide .

Functionalization: The bromo intermediate undergoes nucleophilic substitution with 5-aryl-1,3,4-oxadiazole-2-thiols (e.g., 3-(trifluoromethyl)benzyl derivatives) in DMF with LiH as a base .

Properties

IUPAC Name

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRWBUHVVJIAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-2-methylpropanoic acid under basic conditions to form the intermediate. This intermediate is then cyclized with thiourea to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-methylpropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the acylation step.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazoles or benzyl derivatives.

Scientific Research Applications

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from , and 10:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₆F₃N₂OS 356.37 Not reported 3-(Trifluoromethyl)benzyl, 2-methylpropanamide
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 423.43 158–159 3-Nitrophenyl, oxadiazole-sulfanyl
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide C₁₈H₁₆Cl₂N₂O₂S 415.30 Not reported 2,3-Dichlorobenzyl, 5-methylfuran
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₂F₃NO 231.22 Not reported 3-(Trifluoromethyl)phenyl, no thiazole
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-mide C₁₂H₉F₃N₂OS 298.27 Not reported 4-(Trifluoromethyl)phenyl, thiazole-mide

Key Observations :

  • Thiazole Core : The absence of a thiazole ring in the simpler analog () highlights its role in conferring rigidity and binding specificity .
  • Substituent Position : The 4-(trifluoromethyl)phenyl group in may alter steric hindrance compared to the target’s 3-position substitution, affecting target engagement .

Spectroscopic Data Comparison

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) align with analogs like 8h .
  • NMR Data :
    • 1H-NMR : The 3-(trifluoromethyl)benzyl group shows aromatic protons at δ 7.5–8.2 ppm, similar to phenyl-substituted analogs .
    • 13C-NMR : The trifluoromethyl carbon resonates at ~125 ppm (q, J = 270 Hz), consistent with other CF₃-bearing compounds .

Critical Analysis :

  • Yield Optimization : Reactions in DMF/LiH achieve high purity (>95% by elemental analysis) .
  • Scalability : Manual shaking in aqueous Na₂CO₃ () ensures reproducibility but may limit large-scale production .

Biological Activity

The compound 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The molecular formula for 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is C19H15F3N2OSC_{19}H_{15}F_{3}N_{2}OS with a molecular weight of approximately 409.408 g/mol. The structure features a thiazole ring, which is critical for its biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, suggesting that modifications in the compound's structure can lead to improved efficacy.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 1Jurkat1.61Bcl-2 inhibition
Compound 2A-4311.98Apoptosis induction
Compound 3HT-29<1000Microtubule disassembly

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide have demonstrated effectiveness against various bacterial strains. The thiazole moiety contributes to the disruption of microbial cell walls and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazoles has been documented in several studies. Compounds with structural similarities have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2, indicating a promising avenue for therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Study : A study conducted on a series of thiazole derivatives including the target compound showed enhanced cytotoxicity in MCF7 breast cancer cells, with an observed IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications at the benzyl position increased potency against these pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • Electron-withdrawing groups (like trifluoromethyl) at the benzyl position enhance biological activity.
  • Substituents on the thiazole ring can significantly affect the compound's interaction with biological targets.

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